molecular formula C15H21N7O5S B4363746 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

Cat. No.: B4363746
M. Wt: 411.4 g/mol
InChI Key: XSZPNNZRNIGEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE is a complex organic compound that features a pyrazole ring system. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, and agrochemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE involves multiple steps, typically starting with the formation of the pyrazole ring. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE exerts its effects involves interactions with molecular targets and pathways. The pyrazole ring system can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

These compounds share the pyrazole ring system but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. The unique combination of substituents in 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE makes it distinct and potentially more versatile in certain applications.

Properties

IUPAC Name

3-(5-methyl-4-nitropyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O5S/c1-12-14(22(24)25)10-17-21(12)4-3-15(23)19-5-7-20(8-6-19)28(26,27)13-9-16-18(2)11-13/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZPNNZRNIGEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

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